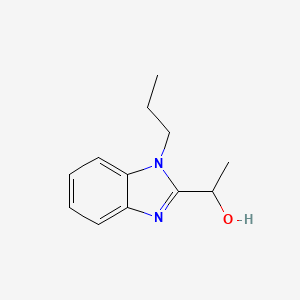
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S3 and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Pharmacological Evaluation of Analog Compounds
Research into compounds structurally related to N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide focuses on their pharmacological potential, particularly as inhibitors of specific enzymes or receptors. A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have demonstrated efficacy in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting a therapeutic potential for cancer treatment by targeting glutaminase activity (Shukla et al., 2012).
Optoelectronic Applications
Compounds with structural features akin to this compound have been explored for optoelectronic applications. For example, thiazole-containing monomers synthesized through amidification reactions have been studied for their optoelectronic properties. These monomers, when polymerized, exhibit optical band gaps and switching times that could be advantageous for electronic and photonic devices. This research opens up potential applications in the development of materials for optoelectronic devices (Camurlu & Guven, 2015).
Antitumor Activity
A significant area of research for compounds similar to this compound is in the evaluation of their antitumor activity. Studies have synthesized and evaluated a series of derivatives for their potential antitumor effects against various human tumor cell lines. These investigations aim to identify new therapeutic agents for cancer treatment by exploiting the unique structural and chemical properties of these compounds (Yurttaş, Tay, & Demirayak, 2015).
Chemoselective Synthesis for Drug Development
The chemoselective acetylation of amino groups in related compounds, aiming for the synthesis of drug intermediates, represents another application. This synthetic approach has been utilized in the development of intermediates for antimalarial drugs, demonstrating the versatility of these compounds in drug synthesis and development processes (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes derived from pyrazole-acetamide and their antioxidant activities highlights the chemical diversity and potential health-related applications of these compounds. The formation of Co(II) and Cu(II) complexes has been studied, revealing significant antioxidant activities. These findings suggest possible applications in developing therapeutic agents with antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-13(25)22-14-4-2-5-15(8-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-6-3-7-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOGAGMYUNQTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
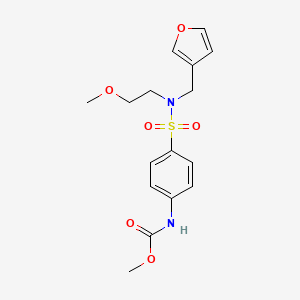
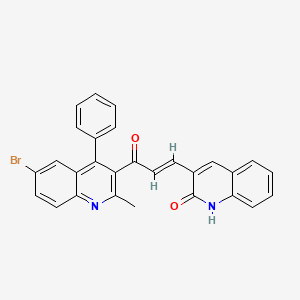
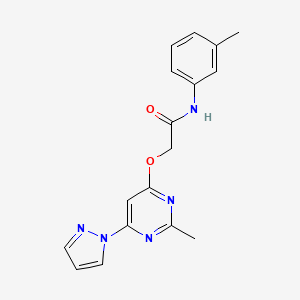
![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)


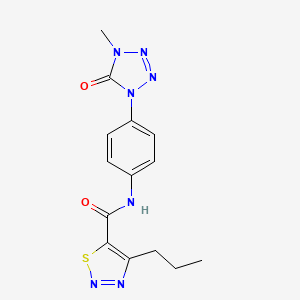
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

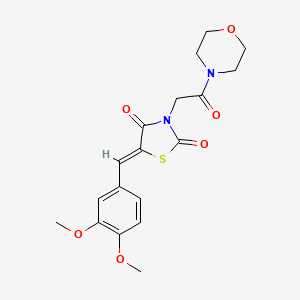
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
